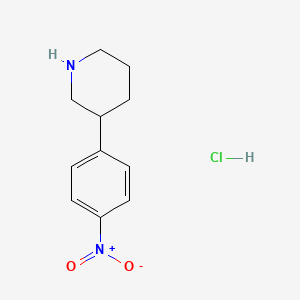

3-(4-Nitrophenyl)Piperidine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

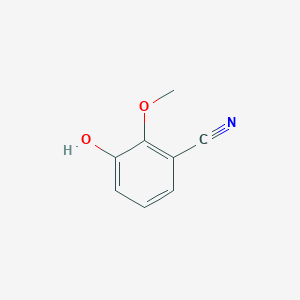

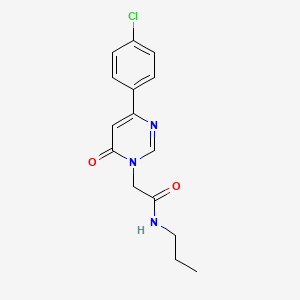

3-(4-Nitrophenyl)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 . It is a piperidine derivative, which is a class of organic compounds widely used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a nitrophenyl group . The average mass of the molecule is 258.701 Da, and the monoisotopic mass is 258.077118 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Applications De Recherche Scientifique

Antioxidant Mechanisms and Inflammatory Conditions

Nitrophenyl compounds have been explored for their potential in inhibiting the toxicity of nitric oxide-derived oxidants. These compounds, including tempol and related cyclic nitroxides, show promise as antioxidants in treating injuries associated with inflammatory conditions due to their ability to react rapidly with nitrogen dioxide and carbonate radical. This mechanism suggests that nitrophenyl derivatives could play a significant role in attenuating tissue injury under inflammatory conditions, which might extend to 3-(4-Nitrophenyl)Piperidine Hydrochloride considering its structural similarities (Augusto et al., 2008).

Environmental Impacts and Atmospheric Chemistry

The atmospheric occurrence and transformation of nitrophenols, which include nitration processes that lead to various nitrophenol derivatives, have been extensively reviewed. These transformations contribute to understanding the environmental fate of nitrophenyl compounds, suggesting that studies on this compound could also offer insights into environmental chemistry and pollutant behavior (Harrison et al., 2005).

Biological Activities and Therapeutic Potential

Research on Piper species and their derivatives highlights the significant biological and pharmacological activities of piperidine compounds, including antimicrobial, anti-inflammatory, and cytotoxic effects against various tumor cell lines. Given the structural role of piperidine in these compounds, this compound may similarly possess a range of biological activities, suggesting its potential utility in developing therapeutic agents (da Silva et al., 2017).

Safety and Hazards

While specific safety and hazard information for 3-(4-Nitrophenyl)Piperidine Hydrochloride is not available, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Orientations Futures

Mécanisme D'action

Target of Action

Piperidine is a common structural motif in many pharmaceuticals and natural products . The specific targets of “3-(4-Nitrophenyl)Piperidine Hydrochloride” would depend on its specific structure and functional groups.

Mode of Action

The mode of action would depend on the specific biological targets of “this compound”. Piperidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of “this compound”. Piperidine and nitrophenyl compounds can be involved in a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Piperidine derivatives are generally well-absorbed and can be metabolized through various pathways .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Piperidine derivatives can have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

3-(4-nitrophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12H,1-2,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCGZQXKZXYDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2727999.png)

![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)

![8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728015.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/no-structure.png)